(1S)-6-Bromo-5-fluoroindanylamine
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Overview
Description
(1S)-6-Bromo-5-fluoroindanylamine: is a chemical compound characterized by its bromo and fluoro substituents on an indanylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-6-Bromo-5-fluoroindanylamine typically involves the bromination and fluorination of indanylamine precursors. One common method is the selective bromination of 5-fluoroindanylamine using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
(1S)-6-Bromo-5-fluoroindanylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the bromo and fluoro positions are possible, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indanylamine oxo derivatives.
Reduction: Formation of reduced indanylamine derivatives.
Substitution: Formation of substituted indanylamine derivatives.
Scientific Research Applications
(1S)-6-Bromo-5-fluoroindanylamine: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-6-Bromo-5-fluoroindanylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1S)-6-Bromo-5-fluoroindanylamine: can be compared with other similar compounds, such as:
6-Bromoindanylamine: Lacks the fluoro substituent.
5-Fluoroindanylamine: Lacks the bromo substituent.
6-Bromo-5-fluorobenzylamine: Similar structure but with a benzyl group instead of indanylamine.
Properties
IUPAC Name |
(1S)-6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEDKCXKYVZFOY-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]1N)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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